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molecular formula C10H9NO3 B8305021 1,5-dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione

1,5-dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B8305021
M. Wt: 191.18 g/mol
InChI Key: JWHROJKTXVVPHP-UHFFFAOYSA-N
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Patent
US08916573B2

Procedure details

Starting from 1,5-dimethyl-2H-3,1-benzoxazine-2,4(1H)-dione (prepared according to WO 98/42688) and urea and using Procedure R, the title compound was obtained as an off-white solid (681 mg, 57% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=2[C:5](=[O:13])[O:4][C:3]1=O.[NH2:15]C(N)=O>>[CH3:1][N:2]1[C:7]2[C:6](=[C:11]([CH3:12])[CH:10]=[CH:9][CH:8]=2)[C:5](=[O:13])[NH:15][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(OC(C2=C1C=CC=C2C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC(C2=C(C=CC=C12)C)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 681 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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